(R)-2-Phenylpropionic acid propyl ester
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Description
“®-2-Phenylpropionic acid propyl ester” is an ester derived from a carboxylic acid, in which the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . The general formula for esters is RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group .
Synthesis Analysis
Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of “®-2-Phenylpropionic acid propyl ester” can be represented by the formula C6H12O2, with a molecular weight of 116.1583 . The structure features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters, including “®-2-Phenylpropionic acid propyl ester”, typically undergo reactions such as hydrolysis, which is catalyzed by either an acid or a base . In hydrolysis, the alkoxy (OR’) group of an ester is replaced by another group . Other reactions include the reduction of an ester with lithium aluminum hydride , and the reaction of an ester with a Grignard reagent .Physical And Chemical Properties Analysis
Esters have characteristic physical properties. They are usually neutral compounds, unlike the acids from which they are formed . Esters of low molar mass are somewhat soluble in water . The solubility of esters in water is related to their ability to engage in hydrogen bonding with water molecules .Future Directions
The synthesis and transformation of esters, including “®-2-Phenylpropionic acid propyl ester”, continue to be areas of active research in organic chemistry . Future directions may include the development of more efficient synthesis methods, exploration of new reactions, and applications in various fields such as pharmaceuticals, perfumery, and food industries .
properties
IUPAC Name |
propyl (2R)-2-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-9-14-12(13)10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCZKUBBYSOMTC-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)[C@H](C)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Phenylpropionic acid propyl ester |
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